1-{9-[(4-Methoxyphenyl)carbonyl]-6-methyl-1-phenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-dien-3-yl}ethanone
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Overview
Description
1-[9-(4-METHOXYBENZOYL)-6-METHYL-1-PHENYL-4-THIA-1,2,6,7,9-PENTAAZASPIRO[44]NONA-2,7-DIEN-3-YL]ETHAN-1-ONE is a complex heterocyclic compound It features a spiro structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[9-(4-METHOXYBENZOYL)-6-METHYL-1-PHENYL-4-THIA-1,2,6,7,9-PENTAAZASPIRO[4.4]NONA-2,7-DIEN-3-YL]ETHAN-1-ONE typically involves the alkylation of tricyanopropene using phenacyl bromides in a dimethylformamide (DMF) medium under alkaline conditions . The reaction is carried out by adding aqueous potassium hydroxide (KOH) and phenacyl bromide to a solution of malononitrile dimer in DMF, followed by stirring and dilution with water. The precipitate formed is filtered and washed to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[9-(4-METHOXYBENZOYL)-6-METHYL-1-PHENYL-4-THIA-1,2,6,7,9-PENTAAZASPIRO[4.4]NONA-2,7-DIEN-3-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and the use of solvents like DMF or acetic acid .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in simpler derivatives with fewer functional groups.
Scientific Research Applications
1-[9-(4-METHOXYBENZOYL)-6-METHYL-1-PHENYL-4-THIA-1,2,6,7,9-PENTAAZASPIRO[4.4]NONA-2,7-DIEN-3-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[9-(4-METHOXYBENZOYL)-6-METHYL-1-PHENYL-4-THIA-1,2,6,7,9-PENTAAZASPIRO[4.4]NONA-2,7-DIEN-3-YL]ETHAN-1-ONE exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-(3,8-Diaryl-6-oxo-2,7-diazaspiro[4.4]nona-2,8-dien-1-ylidene)malononitrile: Similar spiro structure with different substituents.
1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one: Another spiro compound with distinct functional groups.
Uniqueness
1-[9-(4-METHOXYBENZOYL)-6-METHYL-1-PHENYL-4-THIA-1,2,6,7,9-PENTAAZASPIRO[4.4]NONA-2,7-DIEN-3-YL]ETHAN-1-ONE is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H19N5O3S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
1-[9-(4-methoxybenzoyl)-6-methyl-4-phenyl-1-thia-3,4,6,7,9-pentazaspiro[4.4]nona-2,7-dien-2-yl]ethanone |
InChI |
InChI=1S/C20H19N5O3S/c1-14(26)18-22-25(16-7-5-4-6-8-16)20(29-18)23(2)21-13-24(20)19(27)15-9-11-17(28-3)12-10-15/h4-13H,1-3H3 |
InChI Key |
CSYUBYQKUVESLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C2(S1)N(N=CN2C(=O)C3=CC=C(C=C3)OC)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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